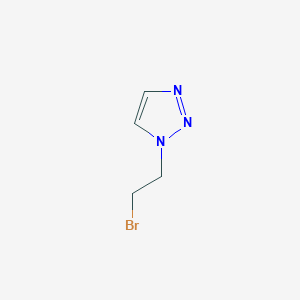

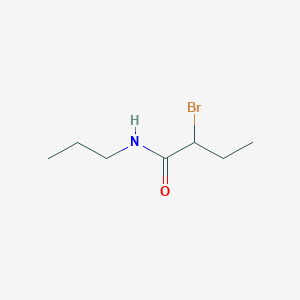

2-bromo-N-propylbutanamide

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of brominated compounds is a common theme in the provided papers. For instance, the synthesis of 2-naphthols involves carbonylative Stille coupling reactions of 2-bromobenzyl bromides, followed by an intramolecular Heck reaction . Similarly, the synthesis of N-aryl-2-benzylindolines from 2-allylanilines and aryl bromides involves palladium-catalyzed tandem arylation . These methods highlight the importance of brominated intermediates in facilitating the formation of complex structures through metal-catalyzed reactions.

Molecular Structure Analysis

The molecular structure of a related compound, 2-bromo-N-(4-(7-(diethylamino)-coumarin-3-yl)phenyl)propanamide, has been analyzed using NMR, FT-IR spectroscopies, high-resolution mass-spectrometry, and single-crystal X-ray diffraction . This analysis provides a detailed understanding of the molecular geometry and electronic structure of brominated amides, which can be extrapolated to other similar compounds.

Chemical Reactions Analysis

Brominated compounds are versatile intermediates in organic synthesis. For example, 2-(2,4-Dibromobut-2-enoyl)benzoate, synthesized through regioselective 2,4-dibromohydration, serves as an important synthon for further chemical transformations . Additionally, 2-(alkoxy)allyl bromides are used in indium-mediated allylation reactions to produce various functionalized products . These examples demonstrate the reactivity of brominated compounds in forming carbon-carbon and carbon-heteroatom bonds.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated compounds are influenced by the presence of the bromine atom, which is a heavy and polarizable halogen. This can affect the compound's boiling point, density, and reactivity. For instance, the use of quaternary ammonium bromide as a catalyst suggests that brominated compounds can enhance the efficiency of certain reactions . The solubility and stability of these compounds can also vary significantly, impacting their applications in synthesis.

Relevant Case Studies

Several case studies in the provided papers illustrate the application of brominated compounds in synthesis. The development of a chemoenzymatic strategy toward a Levofloxacin precursor involves the synthesis of enantioenriched bromo(het)aryloxy propan-2-amines . Another study describes the synthesis of a key intermediate of atorvastatin, highlighting the role of brominated compounds in pharmaceutical synthesis .

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity

2-bromo-N-propylbutanamide and its derivatives have been synthesized and studied for various properties and applications. For instance, the synthesis, crystal structure, and biological activity screening of novel N-(α-Bromoacyl)-α-amino esters containing Valyl moiety were reported. These compounds demonstrated low cytotoxicity and no significant antibacterial or anti-inflammatory activity, indicating potential for incorporation into prodrugs (Yancheva et al., 2015).

Kinetics and Mechanism in Chemical Reactions

Studies on the chemical behavior of substituted 4-chloro-N-phenylbutanamides in aqueous sodium hydroxide solutions have been conducted. These studies revealed insights into the kinetics and mechanisms of ring closure and hydrolysis reactions of these compounds (Sedlák et al., 2002).

Herbicidal Activity

Research into optically active N-benzylbutanamides, including compounds like N-(l'-methyl-l'-phenylethyl)-2-bromo-3,3-dimethylbutanamide, has shown herbicidal activity against certain plant species. The crystal structure and herbicidal activity of these compounds were determined, showing that configuration plays a crucial role in their activity (Osamu et al., 2010).

Role in Synthesis of Pharmaceutical Intermediates

2-bromo-N-propylbutanamide and its analogs are key intermediates in the synthesis of pharmaceuticals like atorvastatin. These intermediates are synthesized through various chemical transformations, indicating their importance in pharmaceutical chemistry (Song Hong-rui, 2009).

Application in Organic Synthesis

The compounds have been used in organic synthesis, for instance, in the regio- and chemoselective bromination of 2,3-diarylcyclopent-2-en-1-ones. The bromination results depend on the brominating reagent and the nature of the solvent, showcasing the versatility of these compounds in chemical synthesis (Shirinian et al., 2012).

Use in Polymerization and Fluorescent ATRP Initiator

2-bromo-N-propylbutanamide derivatives have been shown to be efficient in polymerization processes. For instance, 2-bromo-N-(4-(7-(diethylamino)-coumarin-3-yl)phenyl)propanamide was synthesized and analyzed, demonstrating efficiency as a fluorescent ATRP initiator in the polymerization of acrylates (Kulai & Mallet-Ladeira, 2016).

Eigenschaften

IUPAC Name |

2-bromo-N-propylbutanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14BrNO/c1-3-5-9-7(10)6(8)4-2/h6H,3-5H2,1-2H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMPILFKTSYNCDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C(CC)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801307592 | |

| Record name | Butanamide, 2-bromo-N-propyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801307592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-bromo-N-propylbutanamide | |

CAS RN |

1119450-47-3 | |

| Record name | Butanamide, 2-bromo-N-propyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1119450-47-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butanamide, 2-bromo-N-propyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801307592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,5-dihydro-4H-pyrimido[5,4-b]indole-4-thione](/img/structure/B3033587.png)

![N-(propan-2-ylideneamino)-5H-pyrimido[5,4-b]indol-4-amine](/img/structure/B3033588.png)

![7-Amino-2,2,4-trimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B3033600.png)

![2-(2,3-Dihydro-1,4-benzodioxin-6-yl)imidazo[1,2-a]pyridin-6-amine](/img/structure/B3033605.png)